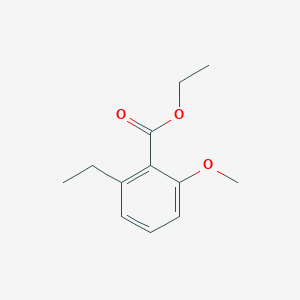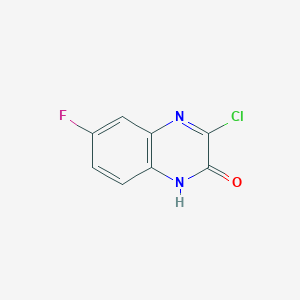![molecular formula C9H12N4O B13019434 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-N-methylmethanamine](/img/structure/B13019434.png)
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-N-methylmethanamine: is a chemical compound with the following properties:
CAS Number: 2090159-41-2
Molecular Formula: C₁₁H₁₃N₃O₂
Molecular Weight: 219.24 g/mol
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound are not widely documented. it can be prepared through various methods, including cyclization reactions and functional group transformations.
Reaction Conditions::- Cyclization: The key step involves cyclizing a precursor molecule to form the pyrrolo[2,1-f][1,2,4]triazine ring.
- Methylation: The amino group is methylated to yield the N-methylmethanamine moiety.
Industrial Production:: Industrial-scale production methods are not well-established due to limited commercial demand. Research laboratories typically synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can modify the functional groups, affecting its properties.
Substitution: Substitution reactions at the triazine ring or the methoxy group are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or nucleophiles (e.g., amines).
Major Products:: The major products depend on the specific reaction conditions and the starting materials. Potential products include derivatives with modified functional groups or additional substituents.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate, especially in cancer therapy.
Biological Studies: It may serve as a tool compound to investigate cellular pathways.
Chemical Biology: Its interactions with biological targets are of interest.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific cellular proteins or enzymes, affecting signaling pathways related to cell growth, survival, or metabolism.
Comparison with Similar Compounds
While detailed comparisons are scarce, we can highlight its uniqueness by contrasting it with related pyrrolo[2,1-f][1,2,4]triazines. Similar compounds include brivanib ®-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-ol .
Properties
Molecular Formula |
C9H12N4O |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H12N4O/c1-10-4-7-3-8-9(14-2)11-6-12-13(8)5-7/h3,5-6,10H,4H2,1-2H3 |
InChI Key |
GLJWFJUSADDJGC-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN2C(=C1)C(=NC=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


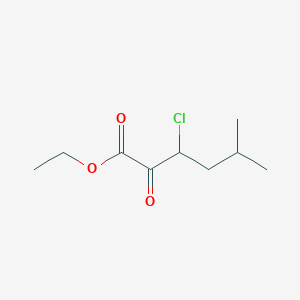
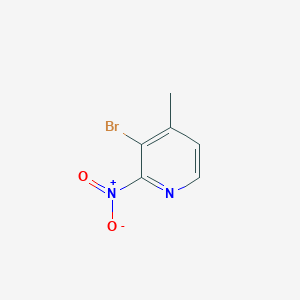
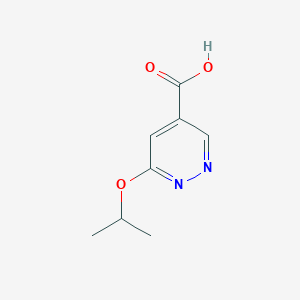

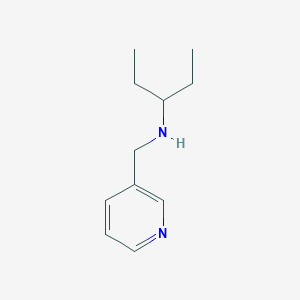
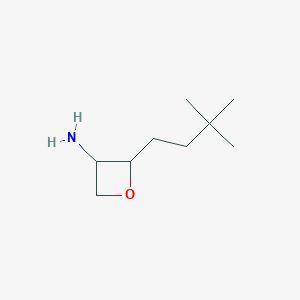
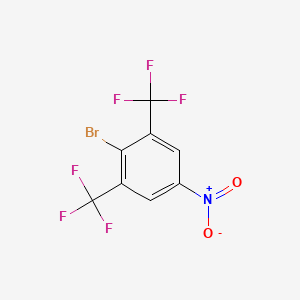
![3,6-Dimethyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione](/img/structure/B13019395.png)
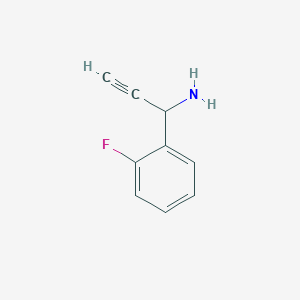
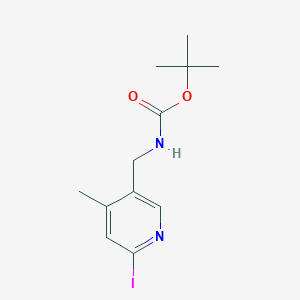
![6-Amino-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13019417.png)
![Pyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde](/img/structure/B13019424.png)
